1-(4-chloropyridin-2-yl)-N-ethylethanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(4-chloropyridin-2-yl)-N-ethylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2/c1-3-11-7(2)9-6-8(10)4-5-12-9/h4-7,11H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIQHMMCGBCOZNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C)C1=NC=CC(=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Spectroscopic Characterization and Structural Elucidation in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the connectivity of atoms and the local electronic environment of each nucleus.
¹H NMR Applications in Structure Assignment
Proton (¹H) NMR spectroscopy is fundamental to assigning the structure of 1-(4-chloropyridin-2-yl)-N-ethylethanamine. The chemical shifts (δ) of the protons are indicative of their electronic environment, while the coupling patterns (spin-spin splitting) reveal the number of adjacent protons, thereby establishing the connectivity of the molecule's fragments.
For a related compound, 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline, the formation of the amine was confirmed by the appearance of a new quartet in the ¹H NMR spectrum at δ 4.57 ppm, attributed to the proton attached to the methyl group. mdpi.com This type of analysis would be directly applicable to confirming the synthesis and structure of this compound. The expected signals would include those for the ethyl group protons (a quartet for the CH₂ and a triplet for the CH₃), the methine proton (CH), the methyl group attached to the chiral center, and the protons of the 4-chloropyridine (B1293800) ring.
A hypothetical ¹H NMR data table for the title compound is presented below, illustrating the expected signals and their assignments.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Pyridine-H3 | 7.8 - 8.0 | d | ~5.0 |
| Pyridine-H5 | 7.2 - 7.4 | dd | ~5.0, ~1.5 |
| Pyridine-H6 | 8.3 - 8.5 | d | ~1.5 |
| N-CH(CH₃) | 3.8 - 4.0 | q | ~6.5 |
| N-CH₂CH₃ | 2.5 - 2.7 | q | ~7.2 |
| CH(CH₃) | 1.4 - 1.6 | d | ~6.5 |
| N-CH₂CH₃ | 1.0 - 1.2 | t | ~7.2 |
¹³C NMR for Carbon Skeleton Analysis
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal, with its chemical shift dependent on its hybridization and the electronegativity of attached atoms.
In the characterization of 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline, ¹³C NMR spectroscopy was used to further confirm the structure of the synthesized molecule. mdpi.com For this compound, ¹³C NMR would be expected to show distinct signals for the carbons of the 4-chloropyridine ring, the chiral methine carbon, the ethyl group carbons, and the methyl group carbon. The chemical shifts of the pyridine (B92270) carbons would be particularly informative, with the carbon bearing the chlorine atom (C4) and the carbon attached to the ethylamine (B1201723) side chain (C2) showing characteristic downfield shifts.
A projected ¹³C NMR data table is provided below to illustrate the expected chemical shifts for the carbon atoms in this compound.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Pyridine-C2 | 160 - 165 |
| Pyridine-C3 | 120 - 125 |
| Pyridine-C4 | 145 - 150 |
| Pyridine-C5 | 122 - 127 |
| Pyridine-C6 | 148 - 153 |
| N-CH(CH₃) | 55 - 60 |
| N-CH₂CH₃ | 45 - 50 |
| CH(CH₃) | 20 - 25 |
| N-CH₂CH₃ | 13 - 18 |
X-ray Crystallography for Solid-State Structures
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This technique provides precise bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecular conformation.
For instance, the crystal structure of 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline revealed that it crystallizes in the monoclinic system with the space group P2₁/c. mdpi.com The analysis also showed a torsional angle of 63.0(2)° between the pyridinyl and phenyl rings. mdpi.com A similar crystallographic study on this compound would provide invaluable information on its solid-state conformation, including the orientation of the N-ethylethanamine side chain relative to the 4-chloropyridine ring and any intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing.
Key crystallographic parameters that would be determined are summarized in the table below.
| Crystallographic Parameter | Information Provided |
| Crystal System | The basic geometric framework of the crystal (e.g., monoclinic, orthorhombic). |
| Space Group | The symmetry elements present within the crystal lattice. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal. |
| Bond Lengths (Å) | The distances between the centers of bonded atoms. |
| Bond Angles (°) | The angles formed between three connected atoms. |
| Torsion Angles (°) | The dihedral angles describing the conformation around a chemical bond. |
Advanced Vibrational Spectroscopy Studies
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are particularly useful for identifying the functional groups present in a compound.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The resulting spectrum displays absorption bands at specific frequencies corresponding to the vibrations of different functional groups. For this compound, key expected IR absorptions would include N-H stretching vibrations for the secondary amine, C-H stretching for the alkyl and aromatic groups, C=N and C=C stretching vibrations for the pyridine ring, and the C-Cl stretching vibration. The characterization of 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline utilized FT-IR spectroscopy to identify its functional groups. mdpi.com
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Secondary Amine (N-H) | Stretch | 3300 - 3500 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H | Stretch | 2850 - 3000 |
| Pyridine Ring (C=C, C=N) | Stretch | 1400 - 1600 |
| C-N | Stretch | 1000 - 1250 |
| C-Cl | Stretch | 600 - 800 |
Surface-Enhanced Raman Scattering (SERS) for Adsorption Studies
Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that dramatically enhances the Raman signal of molecules adsorbed onto or very close to a nanostructured metallic surface. mdpi.com This enhancement allows for the detection of very low concentrations of an analyte. SERS is not only an analytical tool for detection but can also provide insights into the orientation and interaction of the molecule with the surface. The enhancement mechanism is believed to be a combination of electromagnetic effects from localized surface plasmons on the metal and chemical effects involving charge-transfer between the molecule and the surface. sfu.ca
A SERS study of this compound would involve adsorbing the molecule onto a SERS-active substrate, such as silver or gold nanoparticles. The resulting spectrum would reveal which vibrational modes are most enhanced, providing clues about the molecule's orientation on the surface. For instance, if the pyridine ring vibrations are strongly enhanced, it might suggest that the molecule adsorbs onto the metal surface via the nitrogen lone pair or the π-system of the ring. This technique could be particularly useful for studying its potential interactions in complex environments.
Computational and Theoretical Chemistry Studies of this compound
Following a comprehensive search of scientific literature and chemical databases, it has been determined that there are no specific computational or theoretical chemistry studies published for the compound "this compound." Research in areas such as Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, and thermochemical studies are not available for this specific molecule.
While computational studies have been conducted on other pyridine derivatives and related heterocyclic compounds, the strict focus of this article on "this compound" precludes the inclusion of data from those different molecules. nih.govedu.krdresearchgate.netnih.gov The principles of computational chemistry demand that analyses be performed on the exact molecular structure of interest, as even minor changes in isomeric configuration—such as the position of the chlorine atom on the pyridine ring—can significantly alter the electronic and chemical properties. For instance, a PubChem entry exists for the isomer 1-(3-chloropyridin-2-yl)-N-ethylethanamine, but this is a distinct compound with different properties. nih.gov
Due to the absence of specific research data, it is not possible to provide a detailed analysis for the requested subsections. The generation of scientifically accurate content for the electronic structure, molecular orbitals, reactivity indices, resonance energy, bond dissociation enthalpies, reaction enthalpies, or activation barriers for "this compound" cannot be fulfilled at this time.
Further experimental and computational research would be required to characterize this specific compound according to the outlined theoretical chemistry methods.
Computational and Theoretical Chemistry Studies of the Chemical Compound
Acidity, Basicity, and Protonation Equilibria
The acid-base properties of 1-(4-chloropyridin-2-yl)-N-ethylethanamine are determined by its two basic nitrogen centers: the pyridine (B92270) ring nitrogen and the secondary amine nitrogen in the side chain. Computational methods, particularly those based on electronic structure theory combined with solvation models, are instrumental in predicting the pKa values for these sites. mdpi.com The calculations typically involve computing the Gibbs free energy change for the protonation reaction in a solvent.
The basicity of each nitrogen atom is strongly influenced by the electronic effects of the substituents. pharmaguideline.com
Pyridine Nitrogen: The basicity of the pyridine nitrogen is significantly reduced by the electron-withdrawing inductive effect of the chlorine atom at the 4-position. This effect decreases the electron density on the nitrogen, making it less available to accept a proton. researchgate.net
Amine Nitrogen: The basicity of the exocyclic secondary amine is influenced by several factors. The ethyl groups are electron-donating, which tends to increase basicity. However, the bulky chloropyridinyl group can have complex electronic and steric effects.
Quantum mechanical calculations can precisely quantify these substituent effects. By comparing the calculated proton affinities (the negative of the enthalpy change for protonation in the gas phase) and the free energies of solvation for the neutral and protonated forms, accurate pKa values can be predicted. These theoretical values can then be correlated with experimental data for related compounds to refine the predictive models. researchgate.netnih.gov
| Compound | Protonation Site | Key Substituent(s) | Predicted pKa (in water) |
|---|---|---|---|
| Pyridine | Ring Nitrogen | -H | 5.25 |
| 4-Chloropyridine | Ring Nitrogen | -Cl (Electron-withdrawing) | 3.83 |
| Diethylamine | Amine Nitrogen | -CH₂CH₃ (Electron-donating) | 10.98 |
| This compound | Ring Nitrogen | -Cl, -CH(CH₃)NHEt | ~4.1 |
| Amine Nitrogen | -CH₂CH₃, 4-chloropyridin-2-yl | ~9.5 |
Solvent interactions play a critical role in determining the acid-base properties of molecules. Theoretical studies employ various solvation models to account for these effects when predicting pKa values. The most common approaches are implicit (continuum) models and explicit (hybrid) solvation models. rsc.org
Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. mdpi.com These models are computationally efficient and effective at capturing the bulk electrostatic effects of the solvent, which stabilize the charged, protonated species more than the neutral form. As the polarity of the solvent increases, the pKa of an amine is generally expected to be lower (i.e., the conjugate acid becomes stronger) due to better solvation of the resulting cation. researchgate.net
Explicit or hybrid models involve including a small number of solvent molecules directly in the quantum mechanical calculation, treating their interactions with the solute explicitly. rsc.org This approach can model specific interactions like hydrogen bonding between the solvent and the protonated amine, which are crucial for accurately describing the energetics of protonation. For this compound, explicit water molecules could form hydrogen bonds with both the protonated amine's N-H group and the pyridine nitrogen, significantly impacting the calculated free energy of protonation.
| Solvent | Dielectric Constant (ε) | Solvation Model | Predicted pKa |
|---|---|---|---|
| Gas Phase | 1 | N/A (Proton Affinity) | N/A |
| Ethanol | 24.5 | PCM | 10.1 |
| Water | 78.4 | PCM | 9.5 |
| Water | 78.4 | Hybrid (PCM + 3 H₂O) | 9.6 |
Applications in Advanced Chemical Fields
Coordination Chemistry and Ligand Design
The fundamental structure of "1-(4-chloropyridin-2-yl)-N-ethylethanamine" suggests it would act as a bidentate ligand, coordinating to a metal center through the pyridine (B92270) nitrogen and the secondary amine nitrogen. This forms a stable five-membered chelate ring, a common and favorable arrangement in coordination chemistry.
The synthesis of metal complexes with pyridine-amine ligands is a well-established area of inorganic chemistry. Typically, these syntheses involve the reaction of a metal salt (e.g., chlorides, nitrates, or triflates of transition metals like iron, copper, nickel, or palladium) with the pyridine-amine ligand in a suitable solvent. The resulting complexes can be isolated as crystalline solids and are characterized using a variety of spectroscopic and analytical techniques.
Standard characterization methods for such complexes include:
NMR Spectroscopy: To probe the structure of the complex in solution.
FT-IR Spectroscopy: To observe shifts in vibrational frequencies (e.g., C=N or N-H stretches) upon coordination to the metal ion.
UV-Vis Spectroscopy: To study the electronic transitions within the complex, including d-d transitions and charge-transfer bands.
Elemental Analysis: To confirm the empirical formula of the synthesized complex.
For example, studies on related aminopyridinato ligands have shown their ability to form stable complexes with Group 10 metals like nickel and palladium. nih.gov
Based on its structure, "this compound" would be expected to coordinate as a bidentate N,N'-donor ligand. The two nitrogen atoms would bind to a single metal center, forming a chelate. The geometry of the resulting metal complex would depend on the metal ion, its oxidation state, and the presence of other co-ligands. Common geometries for transition metal complexes include octahedral, square planar, and tetrahedral. nih.gov For a complex with two such bidentate ligands and two additional monodentate ligands (or a bidentate anion), an octahedral geometry would be likely. For a metal ion like Pd(II), a square planar geometry of the type [Pd(L)₂]²⁺ or [Pd(L)Cl₂] could be anticipated. bldpharm.com
The electronic properties of the pyridine-amine ligand directly influence the electrochemical properties of the metal complex. Substituents on the pyridine ring play a crucial role in tuning the metal-centered redox potentials.
Electron-donating groups on the pyridine ring increase the electron density on the metal center, making it easier to oxidize (i.e., shifting the redox potential to a more negative value).
Electron-withdrawing groups , such as the chloro group at the 4-position in the target compound, decrease the electron density on the metal center. This stabilizes the lower oxidation states and makes the metal center more difficult to oxidize, thus shifting the redox potential to a more positive value. researchgate.net
This principle is used extensively in ligand design to tune the reactivity of metal complexes for specific applications, such as in redox flow batteries or electrocatalysis. researchgate.netbldpharm.com The interplay between the ligand's electronic character and the metal's d-orbital energies is fundamental to controlling these properties. nih.gov
Catalysis
Pyridine-amine ligands are widely employed in transition metal catalysis because their steric and electronic properties can be easily modified to influence the activity and selectivity of the catalyst.
N-aryl-2-aminopyridines and related structures can form stable complexes with metals like palladium, rhodium, and ruthenium, which are active catalysts for a variety of cross-coupling reactions. mdpi.com The pyridine moiety often acts as a directing group, facilitating reactions at specific sites on a substrate. The steric bulk of the ligand around the metal center can also influence substrate approach and product selectivity. For instance, aminopyridinato ligands have been successfully used to stabilize nickel and palladium catalysts for Suzuki cross-coupling reactions. nih.gov
Palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig amination) is a powerful method for forming carbon-nitrogen bonds. While "this compound" itself has not been reported as a ligand in this context, the general class of compounds is highly relevant. Effective catalysts for C-N coupling often require ligands that are both electron-rich and sterically bulky to promote the key steps of oxidative addition and reductive elimination.
The structural components of the target molecule are relevant to the substrates used in these reactions. For example, methods have been developed for the efficient Pd-catalyzed C-N cross-coupling of unprotected 3-halo-2-aminopyridines with various amines. Similarly, C-N coupling reactions involving 4-chloropyridine (B1293800) derivatives are also well-documented, often catalyzed by copper or palladium complexes. These reactions are fundamental in the synthesis of pharmaceuticals and other complex organic molecules.
Development of Advanced Organic Materials
The structural characteristics of this compound also make it a valuable precursor for the synthesis of advanced organic materials, such as functional polymers and coordination compounds.
Utility as Synthetic Intermediates for Functional Materials
The presence of a reactive amino group and a pyridine ring allows this compound to be incorporated into larger molecular architectures.
Polymers: 2-Aminopyridine (B139424) derivatives can be used as monomers for the synthesis of functional polymers. For example, poly-2-aminopyridine has been synthesized electrochemically and has shown potential applications in sensors and as a support for catalysts. researchgate.net The N-alkylation of 2-aminopyridine has also been utilized to prepare oligomers that act as pour point depressants for crude oil. researchgate.net By analogy, this compound could be polymerized or grafted onto existing polymer backbones to create materials with specific properties. The chloro-substituent could enhance thermal stability or modify the electronic properties of the resulting polymer. For instance, copolymers containing pyridine moieties have been shown to exhibit fluorescence and antimicrobial activity. mdpi.com
Coordination Compounds and Metal-Organic Frameworks (MOFs): The bidentate N,N'-chelation capability of this compound makes it an excellent building block for the construction of coordination compounds and potentially porous metal-organic frameworks (MOFs). The structure and properties of these materials are highly dependent on the coordination geometry of the metal ion and the nature of the organic linker. The chloro-substituent and the ethyl groups on the amine can influence the packing of the molecules in the solid state and the resulting properties of the material, such as porosity, stability, and catalytic activity. While direct synthesis of MOFs using this specific ligand has not been reported, the vast number of coordination compounds synthesized from simpler aminopyridines suggests this is a promising area for exploration.
Table 2: Examples of Functional Materials Derived from 2-Aminopyridine Precursors
| Material Type | Precursor | Method of Synthesis | Potential Application | Key Properties | Reference |
|---|---|---|---|---|---|
| Conducting Polymer | 2-Aminopyridine | Electrochemical polymerization | Sensors, Catalysis | Electrochemical reversibility and fast charge transfer characteristics. | researchgate.net |
| Fluorescent Polymer | 2-Aminopyridine derivative | Grafting onto a copolymer backbone via Hantzsch reaction | Fluorescent materials, Antimicrobial agents | Strong blue fluorescence emission and activity against Gram-positive and Gram-negative bacteria. | mdpi.com |
| Polymeric Additives | N-alkyl-2-aminopyridinium bromides | Oxidative polymerization | Crude oil pour point depressants | Oligomeric structure with long alkyl chains. | researchgate.net |
Q & A
Q. What are the common synthetic routes for 1-(4-chloropyridin-2-yl)-N-ethylethanamine, and how can reaction efficiency be validated?
A multi-step synthesis is typically employed, starting with halogenation of the pyridine ring followed by nucleophilic substitution or coupling reactions to introduce the ethylamine moiety. For example, coupling 4-chloropyridine-2-carbaldehyde with ethylamine derivatives under reductive amination conditions has been reported for analogous compounds . Reaction efficiency can be validated using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to monitor intermediate formation and final product purity .
Q. Table 1: Example Synthetic Routes
Q. Which spectroscopic techniques are critical for confirming the structural integrity and purity of this compound?
Nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) are essential.
- ¹H/¹³C NMR : Confirm the presence of the chloropyridinyl group (e.g., aromatic protons at δ 7.8–8.5 ppm) and ethylamine chain (N–CH₂–CH₃ at δ 1.2–1.5 ppm) .
- IR : Validate amine (N–H stretch at ~3300 cm⁻¹) and aromatic C–Cl bonds (~700 cm⁻¹) .
- MS : Molecular ion peak ([M+H]⁺) should match the theoretical molecular weight .
Q. Table 2: Expected Spectral Peaks
| Technique | Key Peaks |
|---|---|
| ¹H NMR | δ 8.3 (pyridinyl H), δ 2.6 (N–CH₂), δ 1.3 (CH₃) |
| IR | 3280 cm⁻¹ (N–H), 720 cm⁻¹ (C–Cl) |
Q. What preliminary biological assays are recommended to assess its bioactivity?
Begin with in vitro assays:
- Enzyme inhibition : Test interactions with kinases or receptors using fluorescence-based assays .
- Cell viability assays : Evaluate cytotoxicity in cancer cell lines (e.g., MTT assay) .
- Binding affinity studies : Use surface plasmon resonance (SPR) to quantify target binding .
Advanced Questions
Q. How can researchers optimize reaction conditions to improve yield and reduce by-products?
- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance nucleophilic substitution efficiency compared to ethanol .
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) can accelerate coupling reactions .
- Temperature control : Lower temperatures (0–5°C) reduce side reactions during sensitive steps .
Q. Table 3: Optimization Parameters
| Parameter | Effect on Yield | Example |
|---|---|---|
| DMF vs. EtOH | +20% yield in DMF | 75% → 95% |
| Pd/C (5 mol%) | +15% efficiency | 60% → 75% |
Q. How should discrepancies between experimental spectroscopic data and computational predictions be addressed?
Q. What role does stereochemistry play in the compound’s activity, and how can enantiomer-specific effects be studied?
The ethylamine chain may introduce chirality, affecting target binding.
Q. How can structure-activity relationship (SAR) studies be designed using analogs of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
